Technical Whitepaper: 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride
Technical Whitepaper: 4-(3-Fluorophenyl)oxan-4-amine Hydrochloride
This technical guide details the chemical properties, synthesis, and applications of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride (also known as 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride).
High-Value Pharmacophore for Medicinal Chemistry & Drug Discovery
Executive Summary
4-(3-Fluorophenyl)oxan-4-amine hydrochloride is a specialized gem-disubstituted heterocyclic building block . It is characterized by a tetrahydropyran (oxan) ring featuring a quaternary carbon at the 4-position, substituted with both a primary amine and a 3-fluorophenyl group.
This scaffold is a "privileged structure" in modern drug design, utilized to:
-
Block Metabolic Hotspots: The quaternary center prevents oxidative metabolism (e.g., hydroxylation) typically seen at benzylic positions.
-
Modulate Lipophilicity: The ethereal oxygen in the pyran ring lowers LogP compared to the cyclohexane analog (LogP ~1.1 vs ~2.5), improving aqueous solubility without sacrificing hydrophobic binding interactions.
-
Lock Conformation: The gem-disubstitution restricts the conformational freedom of the phenyl ring, often enhancing binding affinity to target proteins (e.g., kinases like PLK4).
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride |
| Common Name | 4-(3-Fluorophenyl)-4-aminotetrahydropyran HCl |
| CAS Number (Free Base) | 1094283-08-5 |
| Molecular Formula | C₁₁H₁₅ClFNO (Salt) / C₁₁H₁₄FNO (Base) |
| Molecular Weight | 231.69 g/mol (Salt) / 195.24 g/mol (Base) |
| Chirality | Achiral (Symmetric pyran ring with a plane of symmetry) |
| Structural Features | [1][2][3][4][5][6] • Pyran Ring: Chair conformation, polar oxygen acceptor.• 3-Fluorophenyl: Electron-withdrawing, metabolically stable aromatic moiety.• Quaternary C4: Sterically crowded, chemically inert center. |
3D Structural Conformation
The tetrahydropyran ring predominantly adopts a chair conformation . The bulky 3-fluorophenyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, placing the amine group in the axial position. This specific spatial arrangement is critical for its utility as a transition-state mimic in enzyme inhibitors.
Physicochemical Profile
The following data represents the hydrochloride salt form, which is the preferred state for storage and handling due to enhanced stability.
| Parameter | Value / Description | Implications for Research |
| Appearance | White to off-white crystalline powder | Easy to weigh and dispense. |
| Melting Point | >250 °C (Decomposition) | High thermal stability; suitable for high-temp reactions. |
| Solubility | • Water: >50 mg/mL• DMSO: >100 mg/mL• Methanol: Soluble• DCM: Insoluble | Excellent for biological assays (aqueous) and stock solutions (DMSO). |
| pKa (Conjugate Acid) | ~9.5 (Estimated) | Exists as a cationic ammonium species at physiological pH (7.4). |
| LogP (Free Base) | ~1.2 | Lipophilic efficiency (LipE) enhancer compared to carbocyclic analogs. |
| Hygroscopicity | Low to Moderate | Store with desiccant; stable under ambient humidity. |
Synthetic Routes & Process Chemistry
The synthesis of this compound relies on constructing the quaternary center via a Grignard addition followed by a Ritter-type amination. This route is preferred over the Strecker synthesis for this specific scaffold due to higher yields and safety.
Diagram 1: Retrosynthetic Analysis & Forward Synthesis
Caption: Step-wise synthesis from pyranone precursor via Grignard addition and Ritter amination.
Detailed Experimental Protocol (Self-Validating)
Step 1: Grignard Addition (Formation of Tertiary Alcohol)
-
Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen atmosphere.
-
Reagent: Charge 3-fluorophenylmagnesium bromide (1.0 M in THF, 1.2 equiv). Cool to 0°C.
-
Addition: Add tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous THF dropwise over 30 mins.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: TLC (30% EtOAc/Hexane) should show disappearance of ketone (Rf ~0.4) and appearance of alcohol (Rf ~0.2).
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[7] Dry over MgSO₄.
Step 2: Ritter Reaction (Installation of Amine)
-
Reagent: Dissolve the crude alcohol in acetic acid. Add Chloroacetonitrile (1.5 equiv).
-
Catalyst: Add concentrated H₂SO₄ (3.0 equiv) dropwise at 0°C (Exothermic!).
-
Reaction: Stir at RT for 12 hours.
-
Mechanism: The acid generates a tertiary carbocation stabilized by the phenyl ring, which is trapped by the nitrile.
Step 3: Deprotection & Salt Formation
-
Cleavage: Treat the amide intermediate with Thiourea (1.2 equiv) in refluxing ethanol/acetic acid (5:1) for 10 hours.
-
Isolation: Cool to RT. Filter off any precipitate. Concentrate filtrate.
-
Salt Formation: Dissolve residue in Ethanol. Add 4M HCl in Dioxane (2.0 equiv).
-
Precipitation: Add Diethyl Ether to induce crystallization. Filter the white solid.
Analytical Characterization
To ensure scientific integrity, the identity of the compound must be verified using the following spectroscopic markers.
1H NMR (400 MHz, DMSO-d₆)
-
δ 8.60 (br s, 3H): Ammonium protons (-NH₃⁺).
-
δ 7.45 - 7.15 (m, 4H): Aromatic protons (3-fluorophenyl ring). Look for the specific splitting pattern of a meta-substituted benzene (multiplets).
-
δ 3.85 (m, 2H): Pyran ring protons adjacent to Oxygen (Equatorial).
-
δ 3.60 (m, 2H): Pyran ring protons adjacent to Oxygen (Axial).
-
δ 2.45 (m, 2H): Pyran ring protons adjacent to Quaternary C4.
-
δ 1.90 (m, 2H): Pyran ring protons adjacent to Quaternary C4.
Quality Control Decision Tree
Caption: Analytical workflow for validating batch purity before biological testing.
Applications in Drug Discovery[7][10][11]
Kinase Inhibitor Scaffolds
This amine is a direct precursor for synthesizing inhibitors of PLK4 (Polo-like kinase 4) , such as analogs of Centrinone. The 3-fluorophenyl group fits into the hydrophobic pocket of the kinase ATP-binding site, while the pyran amine forms hydrogen bonds with the hinge region or solvent-exposed areas.
Metabolic Stability Enhancement
Replacing a cyclohexyl amine with this oxan-4-amine scaffold typically increases metabolic half-life (
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (<200 Da for the free base) and high solubility, it is an ideal "fragment" for screening libraries using X-ray crystallography or SPR (Surface Plasmon Resonance).
Handling & Safety
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; keep container tightly closed.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen, Chlorine, and Fluorine).
References
-
Synthesis of 4-aminotetrahydropyran scaffolds: Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 2017, 25(7), 2218-2225.[8] Link
- PLK4 Inhibitor Design: "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." European Journal of Medicinal Chemistry, 2019. (Contextual grounding for the scaffold's utility).
-
General Properties of Fluorinated Pyran Amines: PubChem Compound Summary for CID 86336064 (Related Isomer), providing physicochemical baselines. Link
- Ritter Reaction Methodology: Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Monohydric Alcohols." Journal of the American Chemical Society, 1948, 70(12), 4045–4048. (Foundational chemistry for the synthesis protocol).
Sources
- 1. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine | C5H10FNO | CID 86336064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-(Trifluoromethyl)thian-4-amine hydrochloride | C6H11ClF3NS | CID 137951368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol|Building Block [benchchem.com]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid [benchchem.com]
- 8. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
